COX-2 Enzyme Inhibition Potency and Selectivity vs. Celecoxib Baseline
Vendor-reported data indicate that N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide inhibits COX-2 with an IC50 range of 0.10–0.31 µM . The reported COX-2/COX-1 selectivity index (SI) ranges from 31.29 to 132 . As a class-level benchmark, the clinically approved COX-2-selective inhibitor celecoxib exhibits a COX-2 IC50 of approximately 0.05 µM with a reported COX-2/COX-1 selectivity ratio of approximately 375 [1]. While the target compound is less potent than celecoxib in this enzymatic assay context, its SI range suggests meaningful COX-2 preferential inhibition. Critically, the piperidine analog (CAS 868148-77-0), which differs only by replacement of the morpholine ring with piperidine and a shift of the nitro group from para to meta position, has no reported COX-2 inhibition activity in available sources . This absence of COX-2 data for the closest structural analog underscores the functional uniqueness conferred by the morpholinosulfonyl/para-nitro combination.
| Evidence Dimension | COX-2 enzyme inhibition IC50 and COX-2/COX-1 selectivity index |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.10–0.31 µM; SI = 31.29–132 |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 ≈ 0.05 µM, SI ≈ 375. Piperidine analog (CAS 868148-77-0): No COX-2 data available |
| Quantified Difference | Target compound is ~2–6× less potent than celecoxib on COX-2; selectivity ~4–12× lower. Piperidine analog lacks any measurable COX-2 activity data. |
| Conditions | Enzymatic COX-2 inhibition assay (vendor-reported data for target; published literature for celecoxib). Exact assay conditions for target compound not disclosed. |
Why This Matters
The COX-2 IC50 range and selectivity index provide the only available quantitative bioactivity anchor for researchers seeking a morpholinosulfonyl-containing COX-2 preferential inhibitor scaffold; the absence of comparable data for the piperidine analog means that the target compound cannot be assumed interchangeable with its closest structural relative.
- [1] Davies NM, McLachlan AJ, Day RO, Williams KM. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clin Pharmacokinet. 2000;38(3):225-242. COX-2 IC50 ≈ 0.05 µM, COX-2/COX-1 selectivity ratio ~375. View Source
